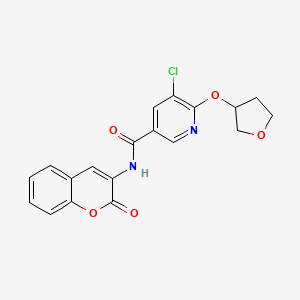
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THN-1, is a novel small molecule that has shown potential in scientific research applications due to its unique chemical structure and mechanism of action.
作用机制
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide binds to the bromodomain of PCAF, preventing the binding of the acetyl-CoA substrate and inhibiting the enzymatic activity of PCAF. This leads to a decrease in histone acetylation and subsequent changes in gene expression.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-tumor effects, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have other biochemical and physiological effects. 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to inhibit the activity of the enzyme PARP-1, which plays a role in DNA repair and cell survival.
实验室实验的优点和局限性
One advantage of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide as a research tool is its specificity for PCAF. This allows researchers to selectively inhibit the activity of PCAF without affecting other histone acetyltransferases. However, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has limitations as well. 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may not be suitable for all research applications, as it may not be effective in all cell types or under all conditions.
未来方向
There are many potential future directions for research involving 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. One area of interest is the development of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide analogues with improved potency and selectivity. Additionally, further research is needed to fully understand the effects of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide on gene expression and to identify specific genes and pathways that are affected by 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. Finally, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may have potential as a therapeutic agent for the treatment of cancer and other diseases, and further research is needed to explore this possibility.
合成方法
The synthesis of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the reaction of 5-chloro-6-hydroxynicotinamide with 3-tetrahydrofuranyl-4-hydroxybenzoate in the presence of a base. The resulting compound is then treated with oxalyl chloride and 3-hydroxy-2H-chromen-2-one to yield the final product, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide.
科学研究应用
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has shown potential in scientific research applications due to its ability to modulate the activity of certain enzymes and proteins. Specifically, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to inhibit the activity of the histone acetyltransferase p300/CBP-associated factor (PCAF), which plays a role in the regulation of gene expression. Inhibition of PCAF activity by 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo.
属性
IUPAC Name |
5-chloro-N-(2-oxochromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c20-14-7-12(9-21-18(14)26-13-5-6-25-10-13)17(23)22-15-8-11-3-1-2-4-16(11)27-19(15)24/h1-4,7-9,13H,5-6,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIHMRZCEQLJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

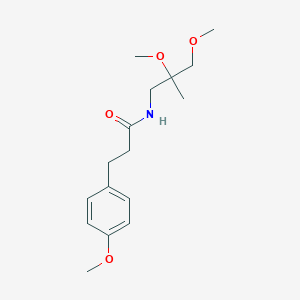
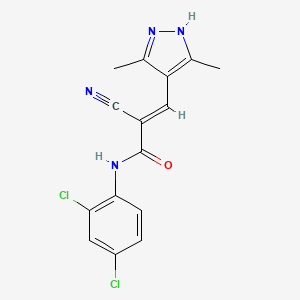

![N-[(1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2678446.png)
![2-chloro-4-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2678448.png)
![2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2678449.png)
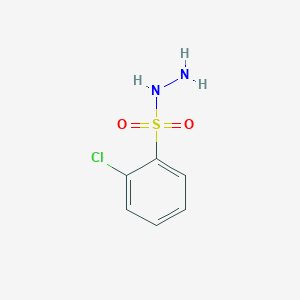
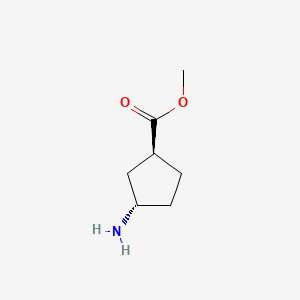

![ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2678455.png)
![N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2678457.png)
![Octahydropyrano[4,3-b]pyrrole](/img/structure/B2678458.png)
![1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide](/img/structure/B2678459.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678461.png)